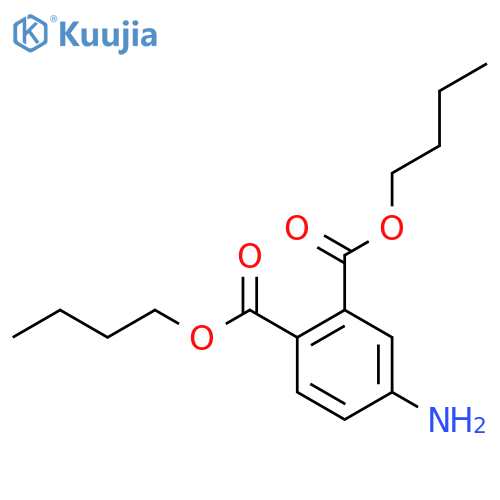Cas no 364042-39-7 (Dibutyl 4-aminophthalate)

Dibutyl 4-aminophthalate structure
商品名:Dibutyl 4-aminophthalate
CAS番号:364042-39-7
MF:C16H23NO4
メガワット:293.35812497139
MDL:MFCD28385179
CID:4713555
Dibutyl 4-aminophthalate 化学的及び物理的性質
名前と識別子
-
- dibutyl 4-aminophthalate
- DQAHYYUCJWXJIK-UHFFFAOYSA-N
- di-n-butyl 4-aminophthalate
- dibutyl 4-aminobenzene-1,2-dicarboxylate
- 1,2-Benzenedicarboxylic acid, 4-amino-, dibutyl ester
- Dibutyl 4-aminophthalate
-
- MDL: MFCD28385179
- インチ: 1S/C16H23NO4/c1-3-5-9-20-15(18)13-8-7-12(17)11-14(13)16(19)21-10-6-4-2/h7-8,11H,3-6,9-10,17H2,1-2H3
- InChIKey: DQAHYYUCJWXJIK-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=C(C=CC=1C(=O)OCCCC)N)=O)CCCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 10
- 複雑さ: 332
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 78.6
Dibutyl 4-aminophthalate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0990750-5g |
dibutyl 4-aminophthalate |
364042-39-7 | 95% | 5g |
$1890 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0990750-5g |
dibutyl 4-aminophthalate |
364042-39-7 | 95% | 5g |
$1890 | 2025-02-25 | |
| eNovation Chemicals LLC | Y0990750-5g |
dibutyl 4-aminophthalate |
364042-39-7 | 95% | 5g |
$1890 | 2025-02-24 |
Dibutyl 4-aminophthalate 関連文献
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
364042-39-7 (Dibutyl 4-aminophthalate) 関連製品
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
